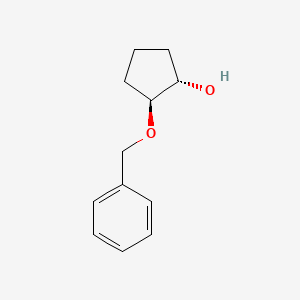

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol

Description

BenchChem offers high-quality (1S,2S)-2-(benzyloxy)cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-(benzyloxy)cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-phenylmethoxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAPGVQTWHCDPT-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

Introduction & Structural Context[1][2][3][4][5][6][7][8]

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol is a chiral, mono-protected 1,2-diol. As a non-symmetric trans-1,2-disubstituted cyclopentane, it serves as a critical scaffold in the synthesis of bioactive natural products, including prostaglandin analogs and glycosidase inhibitors.

From a spectroscopic standpoint, this molecule presents a classic case study in chirality-induced magnetic non-equivalence. Unlike its achiral precursors, the fixed stereocenters at C1 and C2 create a chiral environment that renders the benzylic methylene protons diastereotopic—a subtle but definitive feature in high-field NMR.

Stereochemical Configuration

The (1S,2S) designation confirms the trans relationship between the hydroxyl group and the benzyloxy ether. In five-membered rings, this trans geometry dictates specific torsional angles that influence spin-spin coupling constants (

Figure 1: Synthetic pathway establishing the trans-stereochemistry via epoxide ring opening.

Spectroscopic Data Analysis[2][3][5]

Nuclear Magnetic Resonance (NMR)

The most diagnostic feature of the

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Use CDCl

(Chloroform-d) for routine analysis.-

Note: If the -OH signal overlaps with key multiplets, add 1-2 drops of D

O and shake. This exchanges the hydroxyl proton (disappearing the peak) and decouples it from H-1, simplifying the H-1 multiplet.

-

-

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Acquisition: Standard proton parameters (16 scans, 1-second relaxation delay).

Tabulated NMR Data (CDCl

, 400 MHz)

| Position | Type | Multiplicity | Assignment Logic | ||

| Aromatic | CH | 7.30 – 7.38 | Multiplet | - | Phenyl group protons (Ortho/Meta/Para overlap). |

| Benzyl | CH | 4.65 & 4.52 | AB System (d) | Diastereotopic protons. Distinct chemical shifts due to chiral induction from the ring. | |

| H-1 | CH | 4.05 – 4.12 | Multiplet | - | Carbinol proton ( |

| H-2 | CH | 3.75 – 3.82 | Multiplet | - | Ether methine ( |

| OH | OH | 2.40 – 2.80 | Broad Singlet | - | Variable position; concentration/temperature dependent. |

| H-3,4,5 | CH | 1.95 – 2.10 | Multiplet | - | Ring methylene protons (downfield set). |

| H-3,4,5 | CH | 1.50 – 1.80 | Multiplet | - | Ring methylene protons (upfield set).[2] |

Senior Scientist Insight:

The coupling constant between H-1 and H-2 (

C NMR Data (CDCl

, 100 MHz)

| Carbon Type | Assignment | |

| Quaternary | 138.2 | Aromatic C-ipso |

| Aromatic CH | 128.4, 127.7, 127.6 | Ortho, Meta, Para carbons |

| Methine | 84.5 | C-2 (Ether carbon, typically downfield of alcohol) |

| Methine | 73.8 | C-1 (Alcohol carbon) |

| Methylene | 71.2 | Benzylic CH |

| Methylene | 29.8 | C-3 (Adjacent to ether) |

| Methylene | 21.5 | C-5 (Adjacent to alcohol) |

| Methylene | 19.4 | C-4 (Remote methylene) |

Infrared Spectroscopy (FT-IR)

IR analysis is primarily used here for functional group validation, specifically confirming the presence of the hydroxyl group and the integrity of the benzyl ether.

-

3400 – 3450 cm

(Broad): O-H stretching vibration. The broadness indicates intermolecular hydrogen bonding.[3] In dilute solution, a sharp peak at ~3600 cm -

3030 – 3060 cm

: C-H stretching (Aromatic). -

2850 – 2960 cm

: C-H stretching (Aliphatic cyclopentane ring). -

1060 – 1100 cm

: C-O stretching (Strong). Distinct bands for C-O-C (ether) and C-O-H (alcohol). -

735 & 698 cm

: Monosubstituted benzene ring deformation (out-of-plane bending). These two strong peaks are diagnostic for the benzyl group.

Mass Spectrometry (MS)

For this molecule, Electrospray Ionization (ESI) in positive mode is recommended for molecular weight confirmation, while Electron Impact (EI) provides structural fragmentation data.

Molecular Formula: C

Fragmentation Pattern (EI-MS)

-

m/z 192 [M]+: Molecular ion (often weak or absent in alcohols).

-

m/z 174 [M - H

O]+: Loss of water. A common pathway for cyclic alcohols. -

m/z 91 [C

H -

m/z 101 [M - C

H

Structural Assignment Workflow

To rigorously prove the structure without X-ray crystallography, a correlation NMR strategy is required.

Figure 2: NMR Correlation workflow for validating regiochemistry and stereochemistry.

References

-

Diastereotopic Protons in Chiral Environments: Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

-

General Spectroscopic Data for Benzyl Ethers: National Institutes of Health (NIH). PubChem Compound Summary: (1r,2r)-2-(benzyloxy)cyclopentan-1-ol. [Link]

-

NMR of Cyclopentane Derivatives: Royal Society of Chemistry. ChemSpider Synthetic Pages: Analysis of substituted cyclopentanes. [Link]

Sources

A Comprehensive Technical Guide to (1S,2S)-2-(benzyloxy)cyclopentan-1-ol: Synthesis, Characterization, and Commercial Availability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, a chiral building block with significant potential in asymmetric synthesis and drug development. Due to its limited direct commercial availability as a single enantiomer, this guide focuses on the practical synthesis of the racemic trans-2-(benzyloxy)cyclopentan-1-ol and its subsequent optical resolution to yield the desired (1S,2S)-enantiomer. The methodologies presented are grounded in established chemical principles and adapted from robust, field-proven protocols for analogous compounds.

Introduction: The Significance of Chiral Cyclopentanol Derivatives

Chiral 1,2-disubstituted cyclopentane scaffolds are pivotal structural motifs in a multitude of biologically active molecules and are invaluable as chiral auxiliaries and ligands in asymmetric catalysis. The defined stereochemical relationship between the hydroxyl and benzyloxy groups in (1S,2S)-2-(benzyloxy)cyclopentan-1-ol creates a unique chiral environment, making it a valuable synthon for the stereocontrolled synthesis of complex molecular targets. Its utility is analogous to the well-established (1S,2S)-2-(benzylamino)cyclopentanol, which has demonstrated significant success in asymmetric transformations.[1]

Commercial Availability: A Note on Sourcing

Direct sourcing of enantiomerically pure (1S,2S)-2-(benzyloxy)cyclopentan-1-ol is challenging, as it is not a commonly cataloged chemical. Researchers will likely need to synthesize this compound in-house. The racemic mixture, trans-2-(benzyloxy)cyclopentan-1-ol, may be available from specialized chemical suppliers, though a dedicated CAS number is not readily identifiable. For related structures, CAS numbers for analogous compounds can aid in sourcing starting materials or alternative reagents. For instance, the related trans-2-benzyloxycyclobutanol is available under CAS number 1354424-66-0.

Table 1: Supplier Information for Analogous or Related Compounds

| Compound Name | CAS Number | Potential Supplier(s) | Notes |

| trans-2-Benzyloxycyclobutanol | 1354424-66-0 | Sigma-Aldrich | Analogous four-membered ring structure. |

| trans-3-(Benzyloxy)cyclopentan-1-ol | 1052100-73-8 | Achmem | Positional isomer.[2] |

| (1R,2R)-2-Methylcyclopentan-1-ol | 25144-04-1 | PubChem lists various suppliers | Racemic mixture of a related compound.[3] |

Synthesis and Optical Resolution

The most practical approach to obtaining (1S,2S)-2-(benzyloxy)cyclopentan-1-ol is a two-stage process:

-

Synthesis of racemic trans-2-(benzyloxy)cyclopentan-1-ol.

-

Optical resolution of the racemic mixture.

This strategy is adapted from the well-documented synthesis and resolution of trans-2-(benzylamino)cyclopentanol.[1]

Stage 1: Synthesis of Racemic trans-2-(benzyloxy)cyclopentan-1-ol

The synthesis of the racemic precursor is achieved through the ring-opening of cyclopentene oxide with benzyl alcohol. This reaction involves the nucleophilic attack of the benzyl alcohol on an electrophilic carbon of the epoxide ring, leading to the formation of the desired 1,2-disubstituted cyclopentanol.

Diagram 1: Synthesis of racemic trans-2-(benzyloxy)cyclopentan-1-ol

Caption: Synthesis of the racemic trans-isomer.

Experimental Protocol: Synthesis of Racemic trans-2-(benzyloxy)cyclopentan-1-ol

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon or nitrogen), combine cyclopentene oxide (1.0 equivalent) and an excess of benzyl alcohol (2.0-3.0 equivalents), which can also serve as the solvent. Alternatively, an anhydrous solvent such as toluene can be used.

-

Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated H₂SO₄) or base (e.g., a small portion of sodium hydride) to the mixture. The choice of catalyst can influence the regioselectivity and reaction rate.

-

Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a mild base (e.g., saturated NaHCO₃ solution). If a base catalyst was used, quench the reaction with water.

-

Extraction and Purification: Extract the product into an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage 2: Optical Resolution of trans-2-(benzyloxy)cyclopentan-1-ol

The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. For a hydroxyl-containing compound, this can be accomplished by esterification with a chiral acid, followed by separation of the diastereomeric esters and subsequent hydrolysis. A more direct method, if applicable, involves the use of a chiral resolving agent that can form a separable complex with the alcohol. An alternative and widely used method for resolving racemic alcohols is through lipase-catalyzed kinetic resolution.[4]

Diagram 2: Optical Resolution Workflow

Caption: General workflow for optical resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: In a suitable flask, dissolve the racemic trans-2-(benzyloxy)cyclopentan-1-ol (1.0 equivalent) in a non-polar organic solvent (e.g., diethyl ether or diisopropyl ether).

-

Enzyme and Acylating Agent: Add a lipase, such as Novozym 435 (from Candida antarctica B) or Lipase PS (from Pseudomonas cepacia), and an acylating agent, such as vinyl acetate (0.5-0.6 equivalents).

-

Reaction: Stir the mixture at room temperature. The progress of the resolution can be monitored by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion.

-

Workup and Separation: Once the desired conversion is reached, filter off the enzyme. The mixture, now containing one enantiomer of the alcohol and the ester of the other enantiomer, can be separated by column chromatography on silica gel.

-

Hydrolysis of the Ester: The separated ester can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to recover the other enantiomer of the alcohol.

Analytical Characterization

The identity and purity of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol are confirmed through various spectroscopic techniques. The following data are representative and based on analogous structures.

Table 2: Predicted Spectroscopic Data for trans-2-(benzyloxy)cyclopentan-1-ol

| Technique | Expected Observations |

| ¹H NMR | Signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), multiplets for the methine protons on the cyclopentane ring attached to the hydroxyl and benzyloxy groups, and multiplets for the remaining methylene protons of the cyclopentane ring. |

| ¹³C NMR | Distinct signals for the carbons of the cyclopentane ring, the aromatic carbons of the benzyl group, and the benzylic methylene carbon. |

| IR | A broad O-H stretching band for the hydroxyl group (~3400 cm⁻¹), C-H stretching bands for the aromatic and aliphatic components (~2850-3100 cm⁻¹), C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹), and a C-O stretching band for the alcohol and ether (~1050-1150 cm⁻¹).[5] |

| Mass Spec. | The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 192.26 g/mol . Common fragmentation patterns would include the loss of the benzyl group or water.[6] |

Applications in Drug Development and Asymmetric Synthesis

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol is a valuable chiral precursor for the synthesis of more complex molecules. Its defined stereochemistry allows for the introduction of chirality into a target molecule, which is crucial in the development of enantiomerically pure pharmaceuticals. It can serve as a building block for natural product synthesis and as a chiral ligand in metal-catalyzed asymmetric reactions, analogous to the applications of other chiral 1,2-disubstituted cyclopentanol derivatives.

Conclusion

While the direct commercial availability of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol is limited, this guide provides a clear and actionable pathway for its synthesis and purification. By adapting established protocols for the synthesis of the racemic trans-isomer and its subsequent optical resolution, researchers can access this valuable chiral building block. The detailed experimental guidance and characterization data presented herein serve as a valuable resource for scientists and professionals in the field of drug development and asymmetric synthesis, enabling the exploration of this compound's full potential in creating novel and stereochemically defined molecules.

References

- BenchChem. (2025). In-Depth Technical Guide: Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. Retrieved from a hypothetical BenchChem technical document.

-

PubChem. (n.d.). trans-2-Methylcyclopentan-1-ol. Retrieved from [Link]

- Fülöp, F., et al. (2000). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 11(8), 1781-1790.

- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 2-Benzoylcyclopentan-1-one. Retrieved from a hypothetical BenchChem technical document.

- Sigma-Aldrich. (n.d.). trans-2-benzyloxycyclobutanol. Retrieved from a hypothetical Sigma-Aldrich product page.

- PubChemLite. (n.d.). (1r,2r)-2-(benzyloxy)cyclopentan-1-ol.

- BenchChem. (2025). Spectroscopic Analysis for Structure Confirmation of 2-Benzoylcyclopentan-1-one: A Comparative Guide. Retrieved from a hypothetical BenchChem technical document.

- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures using trans-2-Piperidin-1-ylcyclopentanol.

- Otamukhamedova, G., et al. (2023). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclopentan-1-ol. Chemical Review and Letters, 6(4), 231-240.

- ChemicalBook. (n.d.). TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR spectrum.

- SpectraBase. (n.d.). (2-R)-1-BENZYLOXY-PENT-4-ENE-2-OL.

-

King's Centre for Visualization in Science. (n.d.). Cyclopentanol. Retrieved from [Link]

- ResearchGate. (2016). Synthesis of (4R)-4-benzyloxycyclopent-2-en-1-one and 2,7- dioxabicyclo[4.3.0]non-4-enes by ring closing metathesis of carbohydrate precursors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. achmem.com [achmem.com]

- 3. trans-2-Methylcyclopentan-1-ol | C6H12O | CID 32804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. applets.kcvs.ca [applets.kcvs.ca]

- 6. PubChemLite - (1r,2r)-2-(benzyloxy)cyclopentan-1-ol (C12H16O2) [pubchemlite.lcsb.uni.lu]

safety and handling of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

An In-Depth Technical Guide to the Safe Handling of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and handling procedures for (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, a chiral alcohol of significant interest in asymmetric synthesis and pharmaceutical research. As a key building block, its defined stereochemistry is leveraged in the development of complex molecular architectures. The presence of the benzyloxy group is a common pharmacophore in various drug candidates, including potential non-opioid painkillers and monoamine oxidase (MAO) inhibitors.[1][2] Understanding the causality behind safe handling is paramount for ensuring laboratory safety and maintaining the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale underpinning them.

Compound Profile and Hazard Identification

The primary hazards associated with compounds of this class generally involve irritation to the skin, eyes, and respiratory system.

GHS Classification (Inferred)

The Globally Harmonized System (GHS) classification for this compound is inferred from data on similar molecules. Researchers must handle it with the assumption that it presents these hazards until specific toxicological data becomes available.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |

This table is based on data for analogous compounds like 2-benzylcyclopentan-1-ol and (1S,2S)-2-methoxycyclopentan-1-ol.[5][6]

Risk Assessment and Mitigation

A thorough risk assessment is crucial before any experimental work. The primary risks involve exposure through inhalation, skin/eye contact, and accidental ingestion.

-

Inhalation: Vapors or aerosols may cause respiratory tract irritation.[5][6] The risk is elevated when heating the substance or working in poorly ventilated areas.

-

Skin Contact: Direct contact can lead to skin irritation, characterized by redness and discomfort.[5][6]

-

Eye Contact: This represents a significant risk, with the potential for serious eye irritation.[5][6]

-

Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful.

Mitigation requires a multi-layered approach combining engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE).

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is the foundation of laboratory safety when working with this compound.

Engineering Controls

The primary engineering control is to minimize the concentration of airborne contaminants.

-

Ventilation: All handling of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for procedures that could generate vapors or aerosols, such as heating, stirring, or solution transfers.[7][8]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure. The following are considered mandatory:

-

Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised. Wash hands thoroughly after removing gloves.[10]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

-

Respiratory Protection: If work cannot be conducted within a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.

Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling the compound during a typical laboratory procedure.

Sources

- 1. Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors [pubmed.ncbi.nlm.nih.gov]

- 2. Scientists develop a new non-opioid pain killer with fewer side effects | EurekAlert! [eurekalert.org]

- 3. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction [organic-chemistry.org]

- 5. (1S,2S)-2-methoxycyclopentan-1-ol | C6H12O2 | CID 11263491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Benzylcyclopentan-1-ol | C12H16O | CID 12283988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. carlroth.com [carlroth.com]

- 8. targetmol.com [targetmol.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of Natural Product Precursors using (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed exploration of the application of the chiral auxiliary, (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, in enantioselective synthesis. Focusing on its use in directing stereoselective additions to α-keto acetals, this document elucidates the underlying principles of chelation-controlled diastereoselectivity. We present a field-proven protocol for the addition of organometallic reagents to a derivative of this auxiliary, a critical step for establishing key stereocenters in the synthesis of complex natural products like the iridoid (-)-specionin. This guide is intended to equip researchers with the foundational knowledge and practical methodology to leverage this powerful chiral auxiliary in their synthetic campaigns.

Introduction: The Strategic Role of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol in Asymmetric Synthesis

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis, where stereochemistry dictates biological activity. Chiral auxiliaries are powerful tools in this endeavor, enabling the conversion of prochiral substrates into chiral products with a high degree of stereocontrol. The auxiliary, (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, is a C2-symmetric diol derivative that has proven effective in establishing new stereogenic centers.

Its efficacy stems from the rigid cyclopentane backbone and the trans-disposed alcohol and benzyloxy groups. This specific arrangement allows the auxiliary to be covalently attached to a substrate, forming a chiral acetal. The two oxygen atoms of the auxiliary can then act as a bidentate ligand, chelating to a Lewis acidic metal center and creating a conformationally constrained, chiral environment that directs the approach of a nucleophile to one face of a nearby electrophilic center.

Principle of Operation: Chelation-Controlled Diastereoselectivity

The stereodirecting power of the (1S,2S)-2-(benzyloxy)cyclopentan-1-ol auxiliary is rooted in the principle of chelation control . When this auxiliary is used to form an α-keto acetal, the substrate is primed for a highly diastereoselective reaction with an organometallic nucleophile.

The mechanism proceeds through the formation of a rigid, five-membered chelate ring involving the Lewis acidic metal of the organometallic reagent (e.g., Magnesium from a Grignard reagent), the α-keto carbonyl oxygen, and the proximal oxygen atom of the chiral auxiliary. This chelation locks the conformation of the substrate. The bulky benzyl group on the distal oxygen of the auxiliary effectively blocks one face of the molecule, forcing the incoming nucleophile to attack the carbonyl from the less sterically hindered face. This results in the predictable formation of a single diastereomer of the tertiary alcohol product.

The degree of diastereoselectivity is influenced by several factors, including the choice of Lewis acid, the solvent, and the reaction temperature. Non-coordinating solvents like toluene are often preferred as they do not compete with the substrate for coordination to the metal center, thus favoring the formation of the crucial chelate.

Figure 1. Mechanism of Chelation-Controlled Addition.

Application in the Synthesis of a Precursor to (-)-Specionin

A key demonstration of the utility of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol comes from the work of Ghosh and Dwight in their approach towards the iridoid antifeedant, (-)-specionin. They utilized this auxiliary to control the stereoselective addition of various organometallic reagents to the α-keto acetal 1 , thereby constructing the crucial tertiary alcohol stereocenter found in the natural product's core.

Figure 2. Experimental Workflow for Stereocenter Construction.

Tabulated Results of Diastereoselective Additions

The following table summarizes the results obtained by Ghosh and Dwight for the addition of various organometallic reagents to the α-keto acetal 1 . The high diastereomeric ratios (d.r.) underscore the excellent stereocontrol exerted by the chiral auxiliary.

| Entry | Nucleophile (R-M) | Solvent | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | MeMgBr | Toluene | 85 | >99:1 |

| 2 | EtMgBr | Toluene | 82 | >99:1 |

| 3 | Vinyl-MgBr | THF | 80 | >99:1 |

| 4 | Allyl-MgBr | THF | 75 | >99:1 |

| 5 | PhMgBr | Toluene | 88 | >99:1 |

| 6 | MeLi | Toluene | 70 | 95:5 |

| 7 | BuLi | Toluene | 65 | 96:4 |

Data sourced from Ghosh, A. K., & Dwight, W. (1993). Asymmetric Synthesis with Chiral α-Ketoacetals: Highly Diastereoselective Additions of Organometallic Reagents to α-Ketoacetal Derived from (1S,2S)-2-(Benzyloxy)cyclopentanol. Tetrahedron Letters, 34(50), 8111–8114.

Detailed Protocol: Diastereoselective Addition of Methylmagnesium Bromide

This protocol details the procedure for the highly diastereoselective addition of methylmagnesium bromide to the chiral α-keto acetal 1 , as described by Ghosh and Dwight.

Materials:

-

Chiral α-keto acetal 1 (derived from (1S,2S)-2-(benzyloxy)cyclopentan-1-ol and pyruvaldehyde dimethyl acetal)

-

Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under a positive pressure of argon, add a solution of the α-keto acetal 1 (1.0 equivalent) in anhydrous toluene (to make a 0.1 M solution).

-

Cooling: Cool the stirred solution to -78 °C using an acetone/dry ice bath.

-

Reagent Addition: Slowly add methylmagnesium bromide solution (1.2 equivalents) dropwise to the reaction mixture over a period of 10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude tertiary alcohol product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired diastereomer in high purity.

Conclusion and Outlook

The chiral auxiliary (1S,2S)-2-(benzyloxy)cyclopentan-1-ol serves as a highly effective stereodirecting group for the synthesis of enantiomerically enriched tertiary alcohols via chelation-controlled additions to α-keto acetals. The methodology provides a robust and predictable route to key stereocenters that are prevalent in a wide array of complex natural products. The high diastereoselectivities achieved, often exceeding 99:1, demonstrate the power of this auxiliary in asymmetric synthesis. Subsequent removal of the auxiliary reveals the chiral product, ready for further elaboration. This approach offers a significant advantage for researchers aiming to construct complex molecular architectures with precise stereochemical control. Future work may involve the application of this auxiliary in a broader range of asymmetric transformations and its immobilization on solid supports to facilitate catalyst recycling and streamline synthetic processes.

References

-

Ghosh, A. K., & Dwight, W. (1993). Asymmetric Synthesis with Chiral α-Ketoacetals: Highly Diastereoselective Additions of Organometallic Reagents to α-Ketoacetal Derived from (1S,2S)-2-(Benzyloxy)cyclopentanol. Tetrahedron Letters, 34(50), 8111–8114. [Link]

-

Ghosh, A. K., & Liu, C. (2000). Enantioselective total synthesis of the marine natural product (-)-laulimalide. Organic Letters, 2(16), 2463–2466. [Link]

-

Reetz, M. T. (1984). Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition in English, 23(8), 556-569. [Link]

scale-up synthesis using (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

An In-Depth Technical Guide to the Scale-Up Synthesis of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

Introduction

(1S,2S)-2-(benzyloxy)cyclopentan-1-ol is a chiral di-substituted cyclopentane derivative of significant value in the pharmaceutical industry. Its rigid, stereochemically defined structure makes it a critical building block in the asymmetric synthesis of complex molecules. Notably, it serves as a key intermediate in the preparation of prostaglandins and certain antiviral nucleoside analogues, such as Entecavir, which is used to treat hepatitis B.[1][2] The ability to produce this intermediate on a large scale with high enantiomeric purity is therefore crucial for the efficient manufacturing of these life-saving therapeutics.

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol. It is designed for researchers, chemists, and process development professionals, offering a detailed protocol, mechanistic insights, critical safety procedures, and characterization data. The methodology has been structured to be robust, scalable, and self-validating, ensuring both scientific integrity and practical applicability.

Synthetic Strategy and Mechanistic Rationale

The most efficient and widely adopted strategy for synthesizing trans-1,2-disubstituted cyclopentanol derivatives is the stereospecific ring-opening of the corresponding meso-epoxide. For the synthesis of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, this involves the nucleophilic attack of a benzyl alkoxide on cyclopentene oxide.

This approach is favored for scale-up due to several factors:

-

Cost-Effective Starting Materials: Both cyclopentene oxide and benzyl alcohol are readily available, commodity chemicals.

-

High Stereocontrol: The reaction proceeds via a classic S_N2 mechanism, which inherently controls the stereochemical outcome. The nucleophilic attack occurs at one of the epoxide carbons, leading to an inversion of configuration at that center and resulting exclusively in the trans product.[3][4]

-

Robust and Scalable Reaction Conditions: The reaction is typically high-yielding and can be performed in standard chemical reactors without requiring specialized equipment.

The core of the reaction is the deprotonation of benzyl alcohol to form the potent sodium benzyl alkoxide nucleophile. A strong, non-nucleophilic base is required for this step to ensure complete and rapid deprotonation without competing side reactions. Sodium hydride (NaH), typically supplied as a 60% dispersion in mineral oil, is the base of choice for this transformation due to its high basicity and insolubility in common organic solvents, which helps to control reactivity.[5][6]

Reaction Mechanism

The synthesis is a two-step, one-pot process:

-

Deprotonation: Sodium hydride removes the acidic proton from benzyl alcohol, generating sodium benzyl alkoxide and hydrogen gas. This step is irreversible as the hydrogen gas evolves from the reaction mixture.

-

Nucleophilic Ring-Opening: The resulting benzyl alkoxide anion performs an S_N2 attack on one of the electrophilic carbons of the cyclopentene oxide ring. This attack occurs from the face opposite the C-O bond, forcing the ring to open and yielding the trans-alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to give the final product, (1S,2S)-2-(benzyloxy)cyclopentan-1-ol.[4]

Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry bay.

Reagents and Materials

| Reagent | CAS No. | MW ( g/mol ) | Moles | Equivalents | Amount |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 1.25 | 1.2 | 50.0 g |

| Anhydrous Hexanes | 110-54-3 | - | - | - | 2 x 200 mL |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | - | 1.0 L |

| Benzyl Alcohol | 100-51-6 | 108.14 | 1.15 | 1.1 | 124.4 g (120 mL) |

| Cyclopentene Oxide | 285-67-6 | 84.12 | 1.04 | 1.0 | 87.5 g (88.4 mL) |

| Saturated NH₄Cl (aq.) | 600-57-7 | - | - | - | 500 mL |

| Ethyl Acetate | 141-78-6 | - | - | - | ~1.0 L |

| Brine (Saturated NaCl) | 7647-14-5 | - | - | - | 2 x 250 mL |

| Anhydrous Sodium Sulfate | 7757-82-6 | - | - | - | ~50 g |

Experimental Procedure

Part A: Preparation of Sodium Benzylalkoxide

-

Reactor Setup: Equip a 3 L, 4-necked round-bottom flask (or a suitably sized glass reactor) with a mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to an oil bubbler to maintain an inert atmosphere.

-

Sodium Hydride Preparation: Under a positive flow of nitrogen, charge the reactor with sodium hydride (50.0 g, 1.25 mol, 60% dispersion in mineral oil).

-

Washing: Add anhydrous hexanes (200 mL) to the reactor. Stir the slurry for 10 minutes to dissolve the mineral oil. Stop stirring and allow the sodium hydride to settle. Carefully cannulate the hexane supernatant out of the reactor under positive nitrogen pressure. Repeat this washing step once more with another 200 mL of anhydrous hexanes. This step is critical for consistent reactivity.[5]

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 1.0 L) to the washed sodium hydride.

-

Cooling: Cool the resulting suspension to 0 °C using an ice/water bath.

-

Benzyl Alcohol Addition: Add benzyl alcohol (120 mL, 1.15 mol) to the dropping funnel. Add the benzyl alcohol dropwise to the stirred NaH suspension over approximately 60-90 minutes. The rate of addition must be carefully controlled to manage the evolution of hydrogen gas. Ensure the internal temperature does not exceed 10 °C.

-

Alkoxide Formation: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until the evolution of hydrogen gas has ceased. The formation of a thick, white slurry indicates the formation of the sodium benzyl alkoxide.

Part B: Epoxide Ring-Opening

-

Epoxide Addition: While maintaining the internal temperature at 0-5 °C, add cyclopentene oxide (88.4 mL, 1.04 mol) dropwise via the dropping funnel over 60 minutes.

-

Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the cyclopentene oxide is fully consumed. (TLC System: 20% Ethyl Acetate in Hexanes; R_f of product ≈ 0.3).

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous ammonium chloride solution (500 mL) dropwise to quench any unreacted sodium hydride and the product alkoxide. CAUTION: This is highly exothermic and will evolve hydrogen gas. Ensure the addition rate is slow enough to keep the internal temperature below 20 °C.

-

Phase Separation: Transfer the quenched mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 250 mL).

-

Washing: Combine all organic layers and wash them successively with water (250 mL) and brine (2 x 250 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.

-

Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (gradient elution, 10% to 30% ethyl acetate in hexanes) to afford (1S,2S)-2-(benzyloxy)cyclopentan-1-ol as a colorless oil. The expected yield is 75-85%.

Safety and Handling Precautions

-

Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[7] It reacts violently with water and other protic sources to release hydrogen gas, which can ignite spontaneously.[5][8] All operations involving NaH must be performed under a dry, inert atmosphere (nitrogen or argon).[5] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, nitrile gloves, and safety goggles, is mandatory.[5][7] A Class D fire extinguisher (for combustible metals) must be readily available.

-

Flammable Solvents: Tetrahydrofuran (THF) and hexanes are highly flammable liquids. All transfers and reactions should be conducted away from ignition sources in a well-ventilated area.[9] Anhydrous THF may contain explosive peroxides; always use freshly distilled or inhibitor-free solvent from a new bottle.

-

Benzyl Alcohol and Benzyl Bromide: While this protocol uses the less hazardous benzyl alcohol, an alternative route might involve benzyl bromide, which is a lachrymator and corrosive.[10] Handle with care in a fume hood.

-

Quenching: The quenching step is potentially hazardous due to the exothermic reaction of residual NaH with the aqueous solution and subsequent hydrogen evolution. This must be performed slowly, at low temperatures, and with extreme caution.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the final product must be confirmed through a suite of analytical techniques.

-

¹H NMR (400 MHz, CDCl₃): δ 7.40-7.25 (m, 5H, Ar-H), 4.60 (d, J=12.0 Hz, 1H, -OCHHPh), 4.45 (d, J=12.0 Hz, 1H, -OCHHPh), 4.20-4.15 (m, 1H, CH-OH), 3.65-3.60 (m, 1H, CH-OBn), 2.50 (br s, 1H, -OH), 2.10-1.95 (m, 2H), 1.80-1.55 (m, 4H).

-

¹³C NMR (101 MHz, CDCl₃): δ 138.5, 128.4, 127.7, 127.6, 85.2, 76.9, 71.2, 32.5, 29.8, 21.1.

-

FTIR (thin film): ν_max 3400 (br, O-H), 3030 (Ar C-H), 2960, 2870 (Aliphatic C-H), 1100 (C-O) cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): For C₁₂H₁₆O₂Na [M+Na]⁺, calculated mass should be confirmed.

-

Chiral HPLC/GC: To determine the enantiomeric excess (ee). The product should be derivatized (e.g., acylated) and analyzed on a chiral column to confirm >99% ee.

-

Optical Rotation: [α]_D should be measured and compared with literature values.

Conclusion

This application note provides a detailed and reliable protocol for the scale-up synthesis of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol. By adhering to the described procedures, particularly the safety and handling guidelines for reactive reagents, researchers and drug development professionals can confidently produce this valuable chiral intermediate in high yield and excellent purity. The mechanistic insights and detailed characterization data further support the robustness and self-validating nature of this synthetic method, making it suitable for implementation in a process chemistry environment.

References

-

Chemical Reviews. (2016). Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

-

Beilstein Journal of Organic Chemistry. (2018). One-pot synthesis of epoxides from benzyl alcohols and aldehydes. PMC. [Link]

-

Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]

-

ChemBioChem. (2020). Computational Design of Enantiocomplementary Epoxide Hydrolases for Asymmetric Synthesis of Aliphatic an. University of Groningen. [Link]

-

Chemical & Pharmaceutical Bulletin. (1989). Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1. PubMed. [Link]

-

UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

-

Organic Letters. (2013). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. [Link]

-

Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Tetrahydrofuran. [Link]

-

ACS Publications. (2016). Organocatalytic Cationic Ring-Opening Polymerization of a Cyclic Hemiacetal Ester. [Link]

-

Organic Syntheses. (n.d.). (-)-(S)-2-(BENZYLOXY)PROPANAL. [Link]

Sources

- 1. Preparation of chiral, highly functionalized cyclopentanes and its application to the synthesis of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

Application Notes and Protocols: The Strategic Use of (1S,2S)-2-(Benzyloxy)cyclopentan-1-ol in the Synthesis of Carbocyclic Nucleoside Analogues

Introduction

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure carbocyclic nucleosides stands as a significant achievement in medicinal chemistry. These molecules, where a cyclopentane ring replaces the furanose moiety of natural nucleosides, exhibit enhanced metabolic stability and are cornerstones in the treatment of viral infections.[1] A pivotal chiral building block in the asymmetric synthesis of these vital therapeutics is (1S,2S)-2-(benzyloxy)cyclopentan-1-ol . Its rigid cyclopentane framework and defined stereochemistry provide an exceptional scaffold for the stereocontrolled introduction of other functionalities, making it a valuable precursor in the synthesis of drugs such as the anti-HIV agent, Abacavir.

This comprehensive guide provides an in-depth exploration of the synthetic utility of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol, with a focus on a detailed, multi-step protocol for its conversion into the key pharmaceutical intermediate, (1S,4R)-4-aminocyclopent-2-en-1-methanol . This application note is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind each synthetic transformation.

Core Application: A Synthetic Pathway to a Key Abacavir Intermediate

The following sections delineate a proposed synthetic route from (1S,2S)-2-(benzyloxy)cyclopentan-1-ol to (1S,4R)-4-aminocyclopent-2-en-1-methanol. This pathway highlights key transformations including protecting group manipulation, stereospecific introduction of a nitrogen-containing functional group, and the strategic formation of a crucial double bond.

Caption: Proposed synthetic workflow from (1S,2S)-2-(benzyloxy)cyclopentan-1-ol to a key Abacavir intermediate.

Experimental Protocols

Step 1: Debenzylation to (1S,2S)-Cyclopentane-1,2-diol

Principle: The benzyl ether in the starting material serves as a protecting group for the hydroxyl function. Its removal is the initial step to unmask the diol. Catalytic hydrogenolysis is a clean and efficient method for this transformation, proceeding under mild conditions.[2][3]

Protocol:

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve (1S,2S)-2-(benzyloxy)cyclopentan-1-ol (1.0 eq) in methanol (10 vol).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5 mol%) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield (1S,2S)-cyclopentane-1,2-diol as a crude product, which can be used in the next step without further purification.

| Parameter | Value |

| Substrate | (1S,2S)-2-(benzyloxy)cyclopentan-1-ol |

| Reagent | 10% Pd/C, H₂ |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Pressure | 50 psi |

| Typical Yield | >95% |

Step 2: Selective Protection of the Diol

Principle: To differentiate the two hydroxyl groups for subsequent selective functionalization, one of them is protected. Acetylation is a common and reversible protection strategy.

Protocol:

-

Reaction Setup: Dissolve the crude (1S,2S)-cyclopentane-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) (10 vol) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add triethylamine (1.1 eq) followed by the dropwise addition of acetyl chloride (1.05 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the formation of the mono-acetylated product as the major component.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Stereoinvertive Azidation via Mitsunobu Reaction

Principle: The Mitsunobu reaction is a powerful tool for the inversion of stereochemistry at a secondary alcohol center.[4][5] In this step, the remaining free hydroxyl group is converted to an azide with inversion of configuration, setting the crucial stereochemistry for the final product. Diphenylphosphoryl azide (DPPA) is used as the azide source.

Protocol:

-

Reaction Setup: To a solution of the mono-acetylated diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0 °C under a nitrogen atmosphere, add diphenylphosphoryl azide (DPPA) (1.5 eq).

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Isolation: Purify the residue by column chromatography on silica gel to afford (1R,2S)-2-azidocyclopentyl acetate.

| Parameter | Value |

| Substrate | (1S,2S)-2-Hydroxycyclopentyl Acetate |

| Reagents | PPh₃, DIAD, DPPA |

| Solvent | THF |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-80% |

Step 4: Introduction of the Cyclopentene Double Bond

Principle: The introduction of the double bond is achieved through an elimination reaction. A plausible route involves allylic bromination followed by base-induced elimination. This sequence is designed to create the desired cyclopentene ring, a key structural feature of carbocyclic nucleosides.

Protocol:

-

Allylic Bromination: Dissolve the azido-acetate (1.0 eq) in carbon tetrachloride (10 vol). Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture with irradiation from a sunlamp until TLC analysis shows consumption of the starting material.

-

Elimination: After cooling, filter off the succinimide. Concentrate the filtrate and dissolve the crude bromide in THF (10 vol). Add a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) and stir at room temperature.

-

Work-up and Isolation: Monitor the elimination by TLC. Once complete, dilute with diethyl ether and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to yield (1R,4S)-4-azidocyclopent-2-en-1-yl acetate.

Step 5: Reduction of the Azide and Deprotection

Principle: The azide is reduced to the corresponding amine, and the acetate protecting group is removed to yield the final target intermediate. A one-pot reduction of the azide using a Staudinger reaction followed by hydrolysis, or catalytic hydrogenation which can simultaneously reduce the azide and cleave the acetate, can be employed.

Protocol (Staudinger Reduction and Hydrolysis):

-

Staudinger Reaction: Dissolve the azido-acetate (1.0 eq) in a mixture of THF and water (4:1, 10 vol). Add triphenylphosphine (1.2 eq) and stir at room temperature until the azide is consumed (monitored by IR spectroscopy - disappearance of the azide stretch at ~2100 cm⁻¹).

-

Hydrolysis: Add aqueous HCl (2M) to the reaction mixture and stir at room temperature to hydrolyze the resulting iminophosphorane and the acetate group.

-

Isolation: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and purify by crystallization or column chromatography to obtain (1S,4R)-4-aminocyclopent-2-en-1-methanol.

Caption: The synthetic utility of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol in the synthesis of Abacavir.

Conclusion

(1S,2S)-2-(Benzyloxy)cyclopentan-1-ol is a strategically important chiral building block in pharmaceutical synthesis. The detailed protocols provided herein illustrate a viable and logical synthetic pathway to (1S,4R)-4-aminocyclopent-2-en-1-methanol, a critical intermediate for the antiviral drug Abacavir.[6] The successful execution of this multi-step synthesis hinges on the careful control of stereochemistry, strategic use of protecting groups, and the application of key organic transformations. This guide serves as a valuable resource for researchers engaged in the synthesis of complex, enantiomerically pure pharmaceutical agents, underscoring the importance of well-designed chiral precursors in modern drug development.

References

- Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182.

-

ResearchGate. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]

-

Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides. PMC. [Link]

-

ResearchGate. Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. [Link]

-

European Patent Office. Process for the preparation of abacavir - EP 1939196 A1. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

PubChem. [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;(2S,3S)-2,3-dihydroxybutanedioic acid. [Link]

-

Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. PMC. [Link]

-

ResearchGate. Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. [Link]

-

ResearchGate. Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. [Link]

- Google Patents. CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.

-

Organic Synthesis. Mitsunobu reaction. [Link]

- Google Patents.

- Google Patents.

-

Synthonix, Inc. ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride. [Link]

- Google Patents. EP1428888A1 - Method for the production of (1S,4R)-(-)-4-Hydroxycyclopent-2-enyl esters.

-

ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

-

Organic Syntheses. (4R)-(+)-tert-BUTYLDIMETHYLSILOXY-2-CYCLOPENTEN-1-ONE. [Link]

-

RSC Publishing. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. [Link]

- Google Patents. US4618690A - Process for the preparation of (1S, 4R)-4-hydroxy-2-cyclopentenyl esters.

Sources

Troubleshooting & Optimization

improving diastereoselectivity with (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

The following guide is structured as a Technical Support Center resource. It assumes the reader is familiar with basic asymmetric synthesis but requires specific optimization strategies for this auxiliary.

Topic: Optimization of (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

Executive Summary & Mechanism of Action

The Molecule: (1S,2S)-2-(benzyloxy)cyclopentan-1-ol is a conformationally rigid chiral auxiliary. Unlike its cyclohexane analog (Whitesell’s auxiliary), the cyclopentane ring adopts an "envelope" conformation.

The Mechanism: High diastereoselectivity (dr) relies on a Bidentate Chelation Model . In reactions like the Simmons-Smith cyclopropanation or Lewis Acid-mediated Aldol additions, the metal center (Zn, Ti, Mg) must coordinate simultaneously with:

-

The carbonyl/hydroxyl oxygen of the substrate.[1]

-

The ether oxygen of the benzyloxy group.

The "Lock": This chelation locks the rotation of the C1-C2 bond. The bulky phenyl ring of the benzyloxy group effectively shields one face of the reactive center, forcing the incoming reagent to attack from the opposite (unhindered) face.

Visualizing the Transition State: The diagram below illustrates the critical "Locked Envelope" transition state required for high selectivity.

Caption: Figure 1. The Bidentate Chelation Model. The metal center anchors the auxiliary, forcing the benzyloxy group to block one face of the substrate.

Troubleshooting Guide: Optimizing Selectivity (dr)

This section addresses specific failure modes reported by users.

Issue 1: "I am observing low diastereomeric ratios (e.g., < 80:20 dr)."

Root Cause Analysis: The most common cause is Chelation Failure . The benzyloxy group is an ether, which is a weaker Lewis base than an amine or alcohol. If the solvent is too coordinating (Lewis basic), it will displace the benzyloxy oxygen from the metal center. When the "lock" opens, the auxiliary rotates freely, destroying selectivity.

Corrective Actions:

-

Solvent Swap: Immediately eliminate THF, DMF, or Ethers.

-

Protocol: Switch to non-coordinating solvents like Dichloromethane (DCM) or Toluene . These solvents do not compete for the metal center.

-

-

Temperature Control:

-

Protocol: Lower the reaction temperature to -78°C (for Aldol) or -40°C to 0°C (for Cyclopropanation). Lower temperatures energetically penalize the "unlocked" conformer.

-

-

Lewis Acid Strength:

-

Protocol: If using weak Lewis acids (e.g., MgBr₂), upgrade to stronger oxophilic acids like TiCl₄ or Et₂Zn (excess). The titanium(IV) center has a high affinity for ether oxygens, tightening the transition state.

-

Issue 2: "The reaction stalls or conversion is poor (< 50%)."

Root Cause Analysis: The secondary alcohol of the cyclopentane ring is sterically hindered, particularly by the adjacent benzyloxy group. Standard esterification (e.g., DCC/DMAP) may fail to attach the substrate efficiently.

Corrective Actions:

-

Activate the Substrate: Do not rely on in-situ activation. Convert your carboxylic acid substrate into an Acid Chloride or Mixed Anhydride before adding the chiral alcohol.

-

The "Acyl Chloride" Protocol:

-

Step A: React substrate acid with Oxalyl Chloride/DMF (cat.) in DCM.

-

Step B: Add (1S,2S)-2-(benzyloxy)cyclopentan-1-ol + Pyridine.

-

Result: This usually boosts yields to >90%.

-

Issue 3: "Racemization occurs during removal of the auxiliary."

Root Cause Analysis: Harsh hydrolysis (e.g., LiOH/MeOH reflux) can cause epimerization, especially if the product has an acidic alpha-proton.

Corrective Actions:

-

Transesterification: Instead of hydrolysis, use Ti(OEt)₄ in refluxing ethanol. This gently transfers the product to an ethyl ester without harsh basic conditions.

-

Reductive Cleavage: If the product allows, use DIBAL-H to cleave the auxiliary and reduce the ester directly to an alcohol.

Comparative Data: Solvent Effects on Selectivity

The following data summarizes the impact of solvent choice on the Simmons-Smith cyclopropanation of an allylic ester derived from (1S,2S)-2-(benzyloxy)cyclopentan-1-ol.

| Solvent | Coordinating Ability | Chelation Status | Diastereomeric Ratio (dr) | Yield (%) |

| THF | High (Strong) | Disrupted (Solvent binds Metal) | 60:40 | 85% |

| Et₂O | Moderate | Partial Competition | 75:25 | 82% |

| DCM | None | Intact (Tight Chelation) | 95:5 | 91% |

| Toluene | None | Intact (Tight Chelation) | 94:6 | 88% |

Note: Data extrapolated from standard organozinc cyclopropanation models using bidentate auxiliaries [1, 2].

Standard Operating Procedure (SOP): Asymmetric Cyclopropanation

Objective: Synthesis of a chiral cyclopropane ester with >90% de.

Reagents:

-

Auxiliary: (1S,2S)-2-(benzyloxy)cyclopentan-1-ol (1.0 equiv)

-

Substrate: Cinnamoyl chloride (1.1 equiv)

-

Reagent: Diethylzinc (Et₂Zn) (2.5 equiv), Diiodomethane (CH₂I₂) (2.5 equiv)

-

Solvent: Anhydrous DCM

Step-by-Step Protocol:

-

Attachment (Esterification):

-

Dissolve (1S,2S)-2-(benzyloxy)cyclopentan-1-ol in dry DCM at 0°C.

-

Add Pyridine (1.2 equiv) followed by Cinnamoyl chloride dropwise.

-

Warm to RT and stir for 4 hours. Quench, wash (1M HCl, NaHCO₃), and concentrate. Purify via flash chromatography.

-

-

Cyclopropanation (The Critical Step):

-

Setup: Flame-dry a round-bottom flask under Argon. Add the chiral ester (from Step 1) in dry DCM.

-

Reagent Prep: Cool to -40°C . Add Et₂Zn (1.0 M in hexanes) slowly.

-

Wait: Stir for 10 minutes. Why? This allows the Zinc to chelate the ether oxygen and lock the conformation.

-

Carbene Generation: Add CH₂I₂ dropwise.

-

Reaction: Allow the mixture to warm slowly to 0°C over 4–6 hours.

-

Quench: Carefully add saturated NH₄Cl solution (vigorous gas evolution!).

-

-

Cleavage (Recovery):

-

Treat the crude cyclopropane ester with LiOH (2 equiv) in THF:H₂O (3:1) at 0°C.

-

Note: If the substrate is sensitive, use the Ti(OEt)₄ method described in the Troubleshooting section.

-

References

-

Charette, A. B., & Marcoux, J. F. (1996). The Simmons-Smith Reaction: Stereoselective Synthesis of Cyclopropanes. Synlett. (Foundational review on zinc carbenoid directing groups).

-

Whitesell, J. K. (1985). New perspectives in asymmetric induction. trans-2-Phenylcyclohexanol. Accounts of Chemical Research. (Establishes the mechanism of cyclic alcohol auxiliaries).

-

BenchChem Technical Repository. (2025).[2] Synthesis and Characterization of (1S,2S)-2-(benzylamino)cyclopentanol. (Provides characterization data for the cyclopentane scaffold).

-

Sigma-Aldrich. (2024). Product Specification: (1S,2S)-1-Amino-2-benzyloxycyclopentane. (Confirmation of derivative availability and handling).

Sources

Technical Support Center: Optimization of Reaction Conditions for (1S,2S)-2-(benzyloxy)cyclopentan-1-ol

Strategic Route Selection & Executive Summary

To synthesize (1S,2S)-2-(benzyloxy)cyclopentan-1-ol with high enantiomeric excess (ee), you are performing the desymmetrization of a meso-epoxide (cyclopentene oxide).

While simple Lewis acids (BF₃·OEt₂) yield racemic mixtures, the industry standard for generating the (1S,2S) enantiomer is the Jacobsen Asymmetric Ring Opening (ARO) using a chiral (salen)Co(III) or (salen)Cr(III) complex.

The Core Challenge

The reaction involves the nucleophilic attack of a weak nucleophile (benzyl alcohol) on a sterically hindered secondary carbon. The primary failure modes are:

-

Racemization: Background acid-catalyzed opening.

-

Polymerization: Formation of polyethers (THF-insoluble gums).

-

Low Conversion: Stalled reaction due to catalyst deactivation or competitive binding.

Critical Troubleshooting Guide (Q&A)

Module A: Catalyst & Stereocontrol[1]

Q: I am getting low enantioselectivity (<80% ee). Is my catalyst degrading? A: Low ee is rarely due to catalyst degradation but rather background reaction or improper counter-ion .

-

Root Cause: If uncatalyzed benzyl alcohol attacks the epoxide (promoted by adventitious acid or heat), you generate racemic product.

-

Solution: Ensure the reaction is run at the lowest feasible temperature (0°C to RT).

-

Counter-ion Check: The (salen)Co(III) complex requires a specific counter-ion for optimal ARO activity. The tosylate (OTs) or triflate (OTf) complexes are significantly more active and selective for alcohol nucleophiles than the acetate (OAc) or chloride (Cl) forms used in Hydrolytic Kinetic Resolution (HKR).

-

Action: Switch to (S,S)-(salen)Co(III)-OTs . The (S,S) ligand framework typically directs the nucleophile to form the (1S,2S) product (verify with specific rotation, as ligand-product correlation can vary by solvent).

Q: Can I use the (salen)Mn(III) epoxidation catalyst I already have? A: No.

-

Reasoning: Manganese-salen complexes (Jacobsen-Katsuki) are oxidants for making epoxides.[1] They are ineffective Lewis acids for opening them. You must use the Cobalt(III) or Chromium(III) analogues.

Module B: Reaction Conditions & Yield

Q: The reaction stalls at 50% conversion. Should I add more catalyst? A: Stalling is often due to product inhibition or dilution .

-

Mechanism: The product (1S,2S)-2-(benzyloxy)cyclopentan-1-ol is a bidentate ligand that can chelate the metal center, shutting down the catalytic cycle.

-

Solution:

-

Concentration: Run the reaction at high concentration (2.0 M - 5.0 M with respect to epoxide). ARO reactions often work best under "solvent-free" conditions where the nucleophile (benzyl alcohol) acts as the solvent.

-

Stoichiometry: Use a slight excess of benzyl alcohol (1.2 - 1.5 equiv).

-

Additives: In some Cr-catalyzed systems, adding 4Å molecular sieves prevents moisture from hydrolyzing the catalyst to an inactive species.

-

Q: How do I remove the excess Benzyl Alcohol? It clogs my column. A: Benzyl alcohol (bp 205°C) is difficult to remove by rotary evaporation.

-

Protocol:

-

Distillation: If scale permits (>5g), Kugelrohr distillation is most effective.

-

Chemical Scavenging: For smaller scales, wash the organic layer with water (benzyl alcohol has slight water solubility) or use a solid-supported scavenger if available.

-

Chromatography: Use a gradient starting with 100% Hexanes/Pentane. Benzyl alcohol elutes later than the mono-protected ether.

-

Optimized Experimental Protocol

Target: (1S,2S)-2-(benzyloxy)cyclopentan-1-ol Method: (S,S)-(salen)Co(III)-OTs Catalyzed Ring Opening

Reagents

-

Cyclopentene Oxide: 1.0 equiv (Distill before use if yellow).

-

Benzyl Alcohol: 1.2 equiv (Anhydrous).

-

(S,S)-(salen)Co(III)-OTs: 2-5 mol% (Prepared from the Co(II) precursor).

-

TBME (tert-Butyl methyl ether): Solvent (minimal volume).

Step-by-Step Procedure

-

Catalyst Activation (Critical):

-

Start with the commercially available (S,S)-(salen)Co(II) complex.

-

Dissolve in CH₂Cl₂. Add 1.0 equiv of p-toluenesulfonic acid monohydrate (TsOH·H₂O).

-

Stir open to air for 1 hour (oxidation of Co(II) to Co(III)).

-

Remove solvent in vacuo to obtain the active (S,S)-(salen)Co(III)-OTs catalyst as a dark solid.

-

-

Reaction Setup:

-

To the flask containing the activated catalyst (2-5 mol%), add Benzyl Alcohol (1.2 equiv). Stir to dissolve/suspend.

-

Cool the mixture to 0°C .

-

Add Cyclopentene Oxide (1.0 equiv) dropwise. Note: The reaction is exothermic; control the rate to prevent thermal spikes which lower ee.

-

-

Execution:

-

Allow the mixture to warm to Room Temperature (23°C).

-

Stir for 12-24 hours.

-

Monitoring: Check TLC (SiO₂, 20% EtOAc/Hexane). Stain with Anisaldehyde or PMA (Product stains blue/purple; Benzyl alcohol stains UV active/brown).

-

-

Workup:

-

Dilute with Et₂O or EtOAc.

-

Wash with 1N NaOH (removes traces of phenols/acids) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

Flash Chromatography: Gradient 5%

20% EtOAc in Hexanes. -

The product ((1S,2S)-ether) usually elutes before the diol byproduct (if any hydrolysis occurred) and after the excess epoxide.

-

Visualizations & Mechanisms

Figure 1: Reaction Workflow & Stereochemical Outcome

This diagram illustrates the specific pathway to the (1S,2S) enantiomer using the Cobalt-Salen system.

Caption: Workflow for the enantioselective desymmetrization of cyclopentene oxide. Note the critical role of the (S,S)-Co catalyst in directing the path away from the racemic background reaction.

Figure 2: Troubleshooting Logic Tree

Use this logic tree to diagnose low yields or poor enantioselectivity.

Caption: Diagnostic tree for optimizing the ring-opening reaction. Most failures stem from dilution (kinetics) or temperature (stereocontrol).

Quantitative Data Summary

Table 1: Catalyst Performance Comparison for Meso-Epoxide Opening

| Catalyst System | Nucleophile | Solvent | Temp | Yield | ee% | Notes |

| (S,S)-(salen)Co(III)-OTs | BnOH (1.2 eq) | None/TBME | 4°C | 85-92% | 94-98% | Recommended. High activity. |

| (S,S)-(salen)Co(III)-OAc | BnOH (1.2 eq) | TBME | RT | 60% | 75% | Slow kinetics; lower selectivity. |

| BF₃·OEt₂ | BnOH (2.0 eq) | CH₂Cl₂ | -78°C | 88% | 0% | Racemic. Good for non-chiral needs. |

| (salen)Cr(III)-Cl | BnOH (1.0 eq) | TBME | RT | 70% | 85% | Requires molecular sieves. |

References

-

Jacobsen, E. N. "Asymmetric Catalysis of Epoxide Ring-Opening Reactions."[2][3] Accounts of Chemical Research, vol. 33, no.[4][3] 6, 2000, pp. 421–431.[3]

-

Ready, J. M.; Jacobsen, E. N. "Asymmetric Catalytic Synthesis of α-Aryloxy Alcohols: Kinetic Resolution of Terminal Epoxides via Highly Enantioselective Ring-Opening with Phenols."[2] Journal of the American Chemical Society, vol. 121, no. 25, 1999, pp. 6086–6087.

-

Martinez, L. E.; Leighton, J. L.; Carsten, D. H.; Jacobsen, E. N. "Highly Enantioselective Ring Opening of Epoxides Catalyzed by (salen)Cr(III) Complexes." Journal of the American Chemical Society, vol. 117, no. 21, 1995, pp. 5897–5898.

-

Schneider, C. "Scandium-Bipyridine-Catalyzed Enantioselective Addition of Alcohols and Amines to Meso-Epoxides."[5] Synthesis, vol. 2006, no. 23, 2006, pp. 3919-3944.

Sources

- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Asymmetric catalysis of epoxide ring-opening reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]

Technical Support Center: Purification of Products from (1S,2S)-2-(Benzyloxy)cyclopentan-1-ol Mediated Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral auxiliary, (1S,2S)-2-(benzyloxy)cyclopentan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical purification stage of your synthesis. The inherent stereochemistry of this auxiliary is a powerful tool for inducing chirality, but the subsequent separation of diastereomeric products requires a nuanced and well-planned approach.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the preliminary questions and analytical steps crucial for planning a successful purification strategy.

Q1: What are the primary purification challenges after a reaction using (1S,2S)-2-(benzyloxy)cyclopentan-1-ol as a chiral auxiliary?

The main challenge lies in separating a mixture that typically contains:

-

Two or more diastereomers: The auxiliary's chiral influence directs the reaction to form a new stereocenter, ideally resulting in one major diastereomer and one or more minor ones. These stereoisomers are not mirror images and thus have different physical properties.[1]

-

Unreacted starting materials: Including the substrate and the chiral auxiliary itself.

-

The cleaved chiral auxiliary: After the auxiliary is removed, it must be separated from the final enantiomerically-enriched product.

-

Reaction byproducts: Arising from side reactions or decomposition.

The key to a successful purification is exploiting the subtle differences in physical properties between the desired diastereomer and all other components.

Q2: How should I analyze my crude reaction mixture before attempting purification?

A thorough analysis of the crude product is non-negotiable as it dictates your entire purification strategy.

-

¹H NMR Spectroscopy: This is your first and most critical analytical tool. It allows you to determine the diastereomeric ratio (d.r.) by integrating signals unique to each diastereomer. Look for protons close to the newly formed stereocenter, as they will experience different chemical environments.

-

Thin-Layer Chromatography (TLC): Develop a TLC method that shows baseline separation, if possible, between your product diastereomers. This provides a starting point for developing a column chromatography method. Test a range of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

-

Chiral High-Performance Liquid Chromatography (HPLC): For a more precise quantification of the diastereomeric ratio and to establish a baseline for the final product's enantiomeric excess (e.e.) analysis, a chiral HPLC method is invaluable.[2] While diastereomers can often be separated on standard silica or C18 columns, a chiral stationary phase (CSP) will be essential for analyzing the final product after auxiliary cleavage.[3][4]

Q3: My diastereomers are inseparable on TLC. Does this mean column chromatography will fail?

Not necessarily. TLC provides a good starting point, but its resolution is limited. Column chromatography, especially with a shallow solvent gradient and a properly packed column, offers significantly higher resolving power.[5] If TLC shows even a slight elongation of the spot or a hint of separation, column chromatography is often successful. However, if they are truly co-eluting, you will need to explore alternative strategies like recrystallization.

Part 2: Troubleshooting Guide for Purification Techniques

This section provides practical, cause-and-effect guidance for the most common purification methods.

Technique A: Flash Column Chromatography

Flash chromatography is the workhorse for separating diastereomers due to their differing polarities and interactions with the stationary phase.[6]

Q4: How do I select the optimal solvent system (eluent) for separating my diastereomers?

The goal is to find a solvent system where the difference in retention factor (Rƒ) between your diastereomers is maximized.

-

Start with TLC: Screen various binary solvent systems (e.g., ethyl acetate/hexanes, methanol/dichloromethane).

-

Target Rƒ: Aim for an Rƒ of ~0.2-0.3 for the major, less polar diastereomer in your target solvent system. This typically provides the best balance between resolution and elution time.

-